REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](OCC)=O)=[CH:5][CH:4]=1.[Br:15][C:16]1[CH:21]=C[C:19]([C:22]#[N:23])=[C:18](F)[CH:17]=1.CC(C)([O-])C.[K+].[OH-].[Na+]>CN1CCCC1=O.CO>[Br:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]#[N:23])=[C:10]([CH2:9][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[CH:21]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OCC
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C#N)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
137 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The methanol fraction is evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with tert butyl-methyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate several times
|
Type
|
CUSTOM
|
Details
|
The combined ethyl acetate extracts are evaporated
|
Type
|
TEMPERATURE
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Details
|
the residue together with 120 mL of N,N-dimethyl formamide and 24.9 g of potassium carbonate heated at 100° C. for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is diluted with aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined extracts are evaporated
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)C#N)CC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |